molecular formula C9H15NO3S B1668294 Captopril CAS No. 62571-86-2

Captopril

Cat. No. B1668294
CAS RN: 62571-86-2
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-BQBZGAKWSA-N
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Description

Captopril is an ACE (angiotensin-converting enzyme) inhibitor drug used to treat high blood pressure, congestive heart failure, and other cardiovascular conditions. It is a synthetic peptide analogue of bradykinin, a naturally occurring peptide hormone that helps regulate blood pressure. Captopril is also used in some laboratory experiments to study the effects of ACE inhibitors in vitro and in vivo.

Scientific research applications

1. Cardiovascular Research: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied for its cardiovascular effects. Research indicates its efficacy in managing hypertension and heart failure by inhibiting the production of angiotensin II, a potent vasoconstrictor, and reducing aldosterone secretion, thereby lowering blood pressure and improving cardiac function (Captopril, 2020). Additionally, studies have explored its potential role in preventing myocardial infarction and stroke by modulating the renin-angiotensin-aldosterone system (RAAS) (Baldwin et al., 2018).

2. Renal Research: Captopril has shown promise in renal research, particularly in the management of diabetic nephropathy and chronic kidney disease. Research suggests that its ACE inhibitory properties contribute to renal protection by reducing glomerular hypertension, proteinuria, and renal fibrosis, ultimately preserving renal function and delaying the progression of renal diseases (Liu et al., 2017).

3. Anti-inflammatory Effects: Studies have investigated the anti-inflammatory effects of Captopril beyond its traditional cardiovascular applications. Research suggests that Captopril may attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential therapeutic role in inflammatory conditions (Gimenez et al., 2019).

4. Neuroprotective Properties: Captopril's neuroprotective properties have been explored in various neurological disorders, including Alzheimer's disease and ischemic stroke. Studies propose that Captopril may exert neuroprotective effects through its ability to modulate cerebral blood flow, attenuate neuroinflammation, and reduce oxidative stress, highlighting its potential as a novel therapeutic agent for neurological conditions (Abdel-Wahab et al., 2018).

5. Anticancer Research: Emerging evidence suggests a potential role for Captopril in cancer research, particularly in inhibiting tumor growth and metastasis. Research indicates that Captopril may exert antiangiogenic effects by targeting the vascular endothelial growth factor (VEGF) pathway, thereby suppressing tumor angiogenesis and tumor progression (Qin et al., 2020).

6. Antioxidant Activity: Captopril has been investigated for its antioxidant properties, which may contribute to its therapeutic effects in various conditions. Studies suggest that Captopril may scavenge free radicals and inhibit lipid peroxidation, offering potential benefits in oxidative stress-related disorders (Fernandes et al., 2016).

properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1253948-36-5
Record name L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1037197
Record name Captopril
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Molecular Weight

217.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Captopril
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Solubility

Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L
Record name Captopril
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Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI., The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.
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Product Name

Captopril

Color/Form

White to off-white, crystalline powder, Crystals from ethyl acetate/hexane

CAS RN

62571-86-2
Record name Captopril
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Record name CAPTOPRIL
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Melting Point

103-104, 103-104 °C, 106 °C
Record name Captopril
Source DrugBank
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Record name Captopril
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Synthesis routes and methods

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271,000
Citations
DG Vidt, EL Bravo, FM Fouad - New England Journal of Medicine, 1982 - Mass Medical Soc
Captopril (D-3-mercapto-2-methylpropranoyl-L-proline [SQ 14,225, Capoten]) is the first orally active inhibitor of angiotensin-converting enzyme, the enzyme responsible for conversion …
Number of citations: 271 www.nejm.org
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1980 - Springer
… the most suitable candidates for Captopril treatment. While Captopril has been well tolerated in most … with Captopril was not always established, it would appear that the final place of …
Number of citations: 384 link.springer.com
AB Atkinson, JIS Robertson - The Lancet, 1979 - Elsevier
The renin-angiotensin system is one of the major homaeostatic mechanisms regulating arterial pressure and salt and water balance. 4-6 The renal enzyme renin, reacting with a …
Number of citations: 496 www.sciencedirect.com
KL Duchin, SM Singhvi, DA Willard… - Clinical …, 1982 - Wiley Online Library
… captopril. Absolute absorption of the radioactive oral dose was 71% and the absolute oral bioavailability of captopril … The reversibility of captopril mixed disulfides to captopril in vivo has …
Number of citations: 160 ascpt.onlinelibrary.wiley.com
H Kadin - Analytical profiles of drug substances, 1982 - Elsevier
Publisher Summary This chapter provides an overview of captopril. It discusses the name, formula, molecular weight, and appearance, color, and odor of captopril. Various physical …
Number of citations: 46 www.sciencedirect.com
Captopril Multicenter Research Group - Journal of the American College …, 1983 - Elsevier
Ninety-two patients with heart failure refractory to digitalis and diuretic therapy had Captopril (n = 50) or placebo (n = 42) added to their therapeutic regimen in a randomized, double-…
Number of citations: 713 www.sciencedirect.com
BH Migdalof, MJ Antonaccio, DN Mc Kinstry… - Drug metabolism …, 1984 - Taylor & Francis
… ; radioactive compounds corresponded in Rf values to captopril, captopril disulfide, S-methyl captopril, and the sulfoxide of S-methyl captopril. Captopril accounted for 81% of the …
Number of citations: 132 www.tandfonline.com
JA Romankiewicz, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… patients treated with captopril. In vitro data suggest that captopril has a direct effect on prostacyclin production. In animal studies indomethacin has reduced captopril potentiation of …
Number of citations: 185 link.springer.com
R Davis, HS Ribner, E Keung… - … England Journal of …, 1979 - Mass Medical Soc
The renin-angiotensin system is thought to maintain elevated systemic vascular resistance in heart failure. The hemodynamic effects of captopril (SQ 14225), an oral inhibitor of …
Number of citations: 305 www.nejm.org
M Packer, WH Lee, M Yushak… - New England Journal of …, 1986 - Mass Medical Soc
… During long-term therapy, captopril and enalapril produced … and persistent than those of captopril. Consequently, although … treated with enalapril but not in those treated with captopril. …
Number of citations: 342 www.nejm.org

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